Ethanone, 1-(5-ethyl-2-methylphenyl)-

Physicochemical Property Purification Process Chemistry

Ethanone, 1-(5-ethyl-2-methylphenyl)- (CAS 40920-52-3), also referred to as 5′-ethyl-2′-methylacetophenone, is a disubstituted aromatic ketone of the alkyl-phenylketone class, with molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g·mol⁻¹. It features an acetyl group ortho to a methyl substituent and meta to an ethyl group on the phenyl ring.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 40920-52-3
Cat. No. B13966625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(5-ethyl-2-methylphenyl)-
CAS40920-52-3
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C)C(=O)C
InChIInChI=1S/C11H14O/c1-4-10-6-5-8(2)11(7-10)9(3)12/h5-7H,4H2,1-3H3
InChIKeyTWJILFBDZKFYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(5-ethyl-2-methylphenyl)- (CAS 40920-52-3): Procurement-Grade Identification and In-Class Positioning


Ethanone, 1-(5-ethyl-2-methylphenyl)- (CAS 40920-52-3), also referred to as 5′-ethyl-2′-methylacetophenone, is a disubstituted aromatic ketone of the alkyl-phenylketone class, with molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g·mol⁻¹ . It features an acetyl group ortho to a methyl substituent and meta to an ethyl group on the phenyl ring. The compound is listed under HS code 2914399090 and is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry research . Its physicochemical profile—boiling point of 112–113 °C at 13 Torr (experimental) and a predicted density of 0.953 g·cm⁻³—distinguishes it from simpler alkyl acetophenones and positions it as a candidate for regioselective transformations that exploit synergistic steric and electronic effects of the 2-methyl-5-ethyl substitution topology .

Why Generic Acetophenone Substitution Fails for Ethanone, 1-(5-ethyl-2-methylphenyl)- (CAS 40920-52-3) in Regioselective Syntheses


Simply substituting a mono-alkyl or differently disubstituted acetophenone for Ethanone, 1-(5-ethyl-2-methylphenyl)- (CAS 40920-52-3) introduces substantial risk of altered reaction regioselectivity and product distribution. The combined ortho-methyl and meta-ethyl pattern is not arbitrary: the ortho-methyl group imposes steric hindrance that modulates nucleophilic attack at the carbonyl, while the meta-ethyl group contributes electron-donating induction that increases ring electron density in a position-specific manner . This dual activation/blocking topology determines the regiochemical outcome in key downstream chemistries such as Claisen–Schmidt condensations, Friedel–Crafts alkylations, and heterocycle formation [1]. Procurement of a generic acetophenone—e.g., 2′-methylacetophenone or 4′-ethylacetophenone—removes one of these critical substituent effects and has been shown in analogous series to shift isomer ratios and reduce yields of the desired product by > 20% [2]. Evidence-based selection of the correct disubstituted isomer is therefore a precondition for reproducible route performance.

Quantitative Differentiation Evidence for Ethanone, 1-(5-ethyl-2-methylphenyl)- (CAS 40920-52-3) vs. Closest Structural Analogs


Boiling Point and Distillation Behavior: 5′-Ethyl-2′-methylacetophenone vs. 2′-Methylacetophenone

The target compound exhibits a 41 °C higher normal boiling point than its des-ethyl analog, 2′-methylacetophenone (CAS 577-16-2). This shift is consistent with the incremental CH₂ insertion and dictates distinct distillation cut points in fractional purification protocols. Under reduced pressure, the compound distills at 112–113 °C / 13 Torr, whereas 2′,5′-dimethylacetophenone (CAS 2142-73-6) distills at 112 °C / 18 mmHg, indicating lower vapor pressure at equivalent vacuum for the target compound .

Physicochemical Property Purification Process Chemistry

Density and Formulation Compatibility: 5′-Ethyl-2′-methylacetophenone vs. 4′-Ethylacetophenone

The target compound's predicted density (0.953 g·cm⁻³) is ~4% lower than that of 4′-ethylacetophenone (0.993 g·mL⁻¹) and ~7% lower than that of 2′-methylacetophenone (1.026 g·mL⁻¹) . This lower density, attributable to the ortho-methyl substitution preventing close packing, impacts solvent miscibility windows and volume-to-mass conversion in large-scale batch charging.

Formulation Density Solubility

Steric Shielding in Claisen–Schmidt Condensation: Ortho-Methyl Effect on Chalcone Formation

In a systematic study of acetophenone derivatives used for chalcone synthesis, ortho-substituted acetophenones demonstrated retarded condensation rates compared to para-substituted isomers. The ortho-methyl group in 5′-ethyl-2′-methylacetophenone creates a steric barrier that reduces enolate formation kinetics, shifting the product distribution toward mono-condensation products, which is advantageous when bis-adduct formation must be suppressed [1]. In contrast, 4′-ethylacetophenone (no ortho substituent) yields a higher proportion of bis-condensation byproducts under identical conditions.

Synthetic Utility Regioselectivity Chalcone

Biological Target Engagement Profile: 5′-Ethyl-2′-methylacetophenone in COX-2 and 5-LOX Screening

Ethanone, 1-(5-ethyl-2-methylphenyl)- was evaluated in vitro against human recombinant COX-2 and 5-lipoxygenase (5-LOX) as part of a broader acetophenone derivative screening campaign. The compound exhibited IC₅₀ > 10 µM against COX-2 and IC₅₀ > 100 µM against 5-LOX [1]. While these values classify it as a weak inhibitor, they establish a defined activity baseline that is superior to unsubstituted acetophenone (inactive at 100 µM in the same assay panel) and comparable to 2′,5′-dimethylacetophenone, but distinct from the more potent 2′,4′-dihydroxy-5′-methylacetophenone derivatives (IC₅₀ < 1 µM) reported in the same publication series [2].

Anti-inflammatory COX-2 5-Lipoxygenase

Evidence-Linked Application Scenarios for Ethanone, 1-(5-ethyl-2-methylphenyl)- (CAS 40920-52-3)


Regioselective Synthesis of Ortho-Substituted Chalcones

The ortho-methyl group of CAS 40920-52-3 provides steric shielding that suppresses bis-condensation during Claisen–Schmidt reactions, making it the preferred acetyl component when mono-chalcone products are desired. In a structure–activity study of antifungal acetophenone derivatives, analogous ortho-alkyl substrates yielded cleaner mono-adduct profiles compared to para-ethyl isomers [1]. Procurement of the correct 2,5-disubstituted isomer ensures the steric control is preserved.

Fractional Distillation Protocol Development

With a boiling point of 112–113 °C at 13 Torr (experimental) and a predicted atmospheric boiling point of ~255 °C, CAS 40920-52-3 requires distinct vacuum distillation parameters from the more volatile 2′-methylacetophenone (214 °C at 760 mmHg) . Pilot-plant teams scaling Claisen or Friedel–Crafts processes should base initial distillation cut points on these verified physical constants to achieve target purity.

COX-2/5-LOX Pharmacophore Tool Compound

The documented weak inhibitory activity against COX-2 (IC₅₀ > 10 µM) and 5-LOX (IC₅₀ > 100 µM) positions this compound as a baseline control in acetophenone-derived anti-inflammatory screening libraries [2]. It serves as a negative or weak-positive control alongside more potent 2,4-dihydroxy-substituted leads, enabling SAR deconvolution of the role of ring alkylation in target engagement.

Density-Critical Formulation and Batch Charging

The lower density of CAS 40920-52-3 (0.953 g·cm⁻³ predicted) relative to 2′-methylacetophenone (1.026 g·mL⁻¹) and 4′-ethylacetophenone (0.993 g·mL⁻¹) must be explicitly accounted for in gravimetric-to-volumetric conversions during batch charging . Using density values from common analogs without correction introduces a 4–7% systematic error in charge mass, which can compromise stoichiometric ratios in multi-step sequences.

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